

Physical and chemical characteristics of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate

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Compound of Interest

Compound Name: Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate

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An In-Depth Technical Guide to Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical characteristics of **Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate**, a versatile building block with significant potential in synthetic organic chemistry and drug discovery. The information presented herein is curated to empower researchers with the technical insights necessary for its effective application in the laboratory.

Introduction

Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate (EHMC) is a bifunctional organic molecule incorporating both a primary alcohol and an ethyl ester moiety on a cyclopentane scaffold. This unique structural arrangement makes it a valuable intermediate for the synthesis of a wide array of more complex molecules, particularly in the development of novel therapeutic agents and specialized chemical entities. Its CAS Registry Number is 1075-82-7.^{[1][2]} The

presence of two distinct reactive centers allows for sequential and selective chemical transformations, offering a strategic advantage in multi-step synthetic pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of EHMC is paramount for its successful handling, reaction optimization, and purification. The key physical and chemical identifiers are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	ethyl 1-(hydroxymethyl)cyclopentane-1-carboxylate	[2]
CAS Number	1075-82-7	[1][2]
Molecular Formula	C ₉ H ₁₆ O ₃	[3]
Molecular Weight	172.22 g/mol	[2]
Appearance	Slightly yellow to colorless clear liquid	[4]

Note: Some physical properties such as boiling point, density, and flash point have been reported for the closely related structural isomer, ethyl 1-hydroxycyclopentanecarboxylate (CAS 41248-23-1), and may serve as a useful estimation for EHMC.[5]

Estimated Physical Property	Value	Source for Related Compound
Boiling Point	206 °C	[5]
Density	1.144 g/cm ³	[5]
Flash Point	77 °C	[5]

Solubility Profile

While comprehensive quantitative solubility data is not readily available in the literature, based on its chemical structure, **Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate** is expected to be soluble in a range of common organic solvents such as ethyl acetate, dichloromethane, and other polar aprotic solvents. Its solubility in aqueous solutions is likely to be limited due to the presence of the nonpolar cyclopentane ring and the ethyl ester group.

Chemical Characteristics and Reactivity

The chemical behavior of **Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate** is dictated by its two primary functional groups: the hydroxyl group and the ethyl ester. This duality allows for a diverse range of chemical transformations.

Reactions of the Hydroxyl Group

The primary alcohol functionality can undergo a variety of reactions, including:

- **Oxidation:** The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
- **Esterification and Etherification:** The hydroxyl group can be readily converted to esters or ethers through reactions with acylating or alkylating agents, respectively.
- **Nucleophilic Substitution:** The hydroxyl group can be transformed into a leaving group, facilitating its displacement by a variety of nucleophiles.

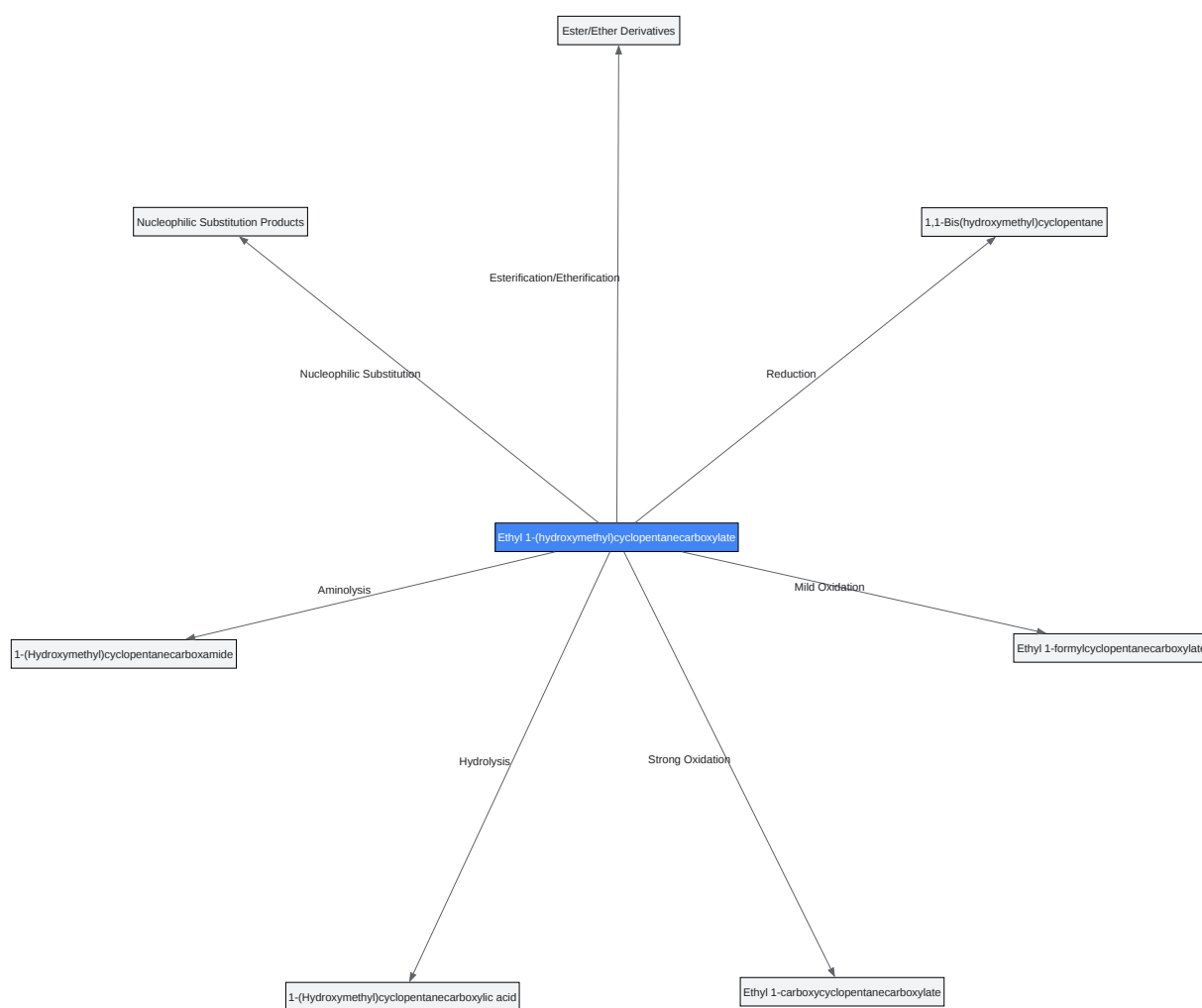
Reactions of the Ester Group

The ethyl ester group is susceptible to reactions typical of carboxylic acid derivatives:

- **Hydrolysis:** Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid.
- **Transesterification:** Treatment with another alcohol in the presence of a suitable catalyst can lead to the formation of a different ester.
- **Reduction:** The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

- Aminolysis: Reaction with amines can yield the corresponding amides.

The interplay of these reactive sites can be strategically exploited in synthetic design. The following diagram illustrates the key reactive pathways of EHMC.



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Figure 1: Key reaction pathways of **Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate**, showcasing the reactivity of its hydroxyl and ester functional groups.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of **Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate**. While a comprehensive public database of its spectra is not readily available, the expected spectral features can be predicted based on its structure.

Mass Spectrometry

In mass spectrometry, the protonated molecule $[M+H]^+$ would be expected. A reported mass spectrum for a closely related synthesis showed a peak at m/z : 159 ($[M+H]^+$) for ethyl 1-hydroxycyclopentanecarboxylate, which has a slightly different molecular weight.[5] For EHMC (MW = 172.22), the $[M+H]^+$ ion would be observed at approximately m/z 173.23.

Infrared (IR) Spectroscopy

The IR spectrum of EHMC is expected to exhibit characteristic absorption bands for its functional groups:

- O-H Stretch: A broad band in the region of $3500\text{--}3200\text{ cm}^{-1}$ corresponding to the hydroxyl group.
- C-H Stretch: Sharp peaks around $2950\text{--}2850\text{ cm}^{-1}$ due to the C-H bonds of the cyclopentane ring and the ethyl group.
- C=O Stretch: A strong, sharp absorption band around 1730 cm^{-1} characteristic of the ester carbonyl group.
- C-O Stretch: Bands in the region of $1250\text{--}1000\text{ cm}^{-1}$ associated with the C-O single bonds of the ester and the alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR: The proton NMR spectrum would provide detailed information about the structure. The expected signals include:

- A triplet corresponding to the methyl protons of the ethyl group.
- A quartet for the methylene protons of the ethyl group adjacent to the oxygen atom.
- A singlet or a multiplet for the methylene protons of the hydroxymethyl group.
- Multiplets for the methylene protons of the cyclopentane ring.
- A singlet for the hydroxyl proton, which is often broad and its chemical shift can be concentration-dependent.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule:

- A signal for the carbonyl carbon of the ester group in the downfield region (around 170-180 ppm).
- Signals for the carbons of the cyclopentane ring.
- A signal for the carbon of the hydroxymethyl group.
- Signals for the methylene and methyl carbons of the ethyl group.

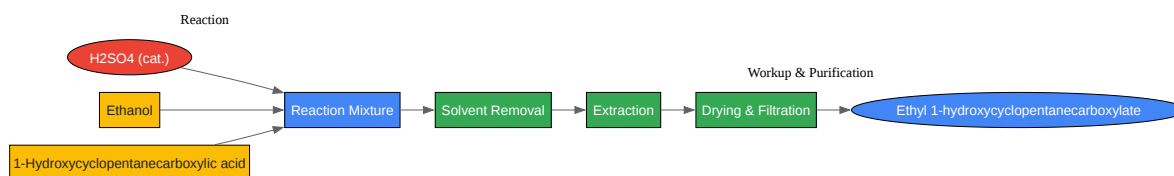
Synthesis and Purification

A common laboratory-scale synthesis of a related compound, ethyl 1-hydroxycyclopentanecarboxylate, involves the esterification of 1-hydroxycyclopentanecarboxylic acid with ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.^[5]

Illustrative Synthetic Protocol (for a related compound)

- **Reaction Setup:** To a solution of 1-hydroxycyclopentanecarboxylic acid in ethanol, a catalytic amount of concentrated sulfuric acid is slowly added.^[5]
- **Reaction Execution:** The reaction mixture is stirred at room temperature for an extended period (e.g., 3 days) to ensure complete conversion.^[5]

- Workup: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated saline solution.[5]
- Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved through techniques such as column chromatography or distillation under reduced pressure.[5]



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Figure 2: A generalized workflow for the synthesis of a related cyclopentane carboxylate derivative, illustrating the key steps from reaction setup to purification.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling **Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate**. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, storage, and disposal.[6]
[7]

- Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Applications in Research and Drug Development

Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate serves as a valuable building block in the synthesis of more complex molecules. Its bifunctional nature allows for the introduction of a cyclopentane ring with further modifiable handles, a structural motif present in various biologically active compounds. For instance, the related compound ethyl 1-hydroxycyclopentanecarboxylate is used in the synthesis of spiromesifen, an insecticide and miticide.^[5] This highlights the utility of such scaffolds in the development of agrochemicals and potentially pharmaceuticals.

Conclusion

Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate is a versatile chemical intermediate with significant potential for applications in organic synthesis and medicinal chemistry. A thorough understanding of its physical, chemical, and spectroscopic properties is crucial for its effective utilization. This guide provides a foundational understanding of these characteristics to aid researchers in their synthetic endeavors.

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